molecular formula C19H23NO2 B268533 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide

3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide

Cat. No. B268533
M. Wt: 297.4 g/mol
InChI Key: ZOUSEMJHQJDTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is commonly used as an inhibitor of NF-κB activation.

Mechanism of Action

The mechanism of action of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide involves the inhibition of NF-κB activation. This compound binds to the cysteine residue of the NF-κB essential modulator (NEMO) protein, which is essential for the activation of NF-κB. The binding of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide to NEMO prevents the activation of NF-κB, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide have been extensively studied. This compound has been shown to have anti-inflammatory and anti-cancer properties. The inhibition of NF-κB activation by 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, the inhibition of NF-κB activation has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide in lab experiments is its specificity towards NF-κB inhibition. This compound has been shown to selectively inhibit NF-κB activation without affecting other signaling pathways. Additionally, 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to have low toxicity in vitro and in vivo.
One of the limitations of using 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide in lab experiments is its low solubility in water. This compound is commonly dissolved in DMSO, which can affect the stability of some proteins and enzymes. Additionally, the inhibition of NF-κB activation by 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide can have off-target effects, leading to the inhibition of other signaling pathways.

Future Directions

There are several future directions for the research and development of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, the development of more water-soluble analogs of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide could improve its stability and reduce the need for DMSO as a solvent.
Another potential direction is the investigation of the potential applications of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide in combination with other drugs or therapies. The combination of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide with chemotherapy or radiation therapy could enhance their efficacy and reduce side effects.
Finally, the investigation of the potential applications of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide in other diseases and conditions could lead to the development of new therapies. The inhibition of NF-κB activation by 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to have potential applications in diseases such as Alzheimer's disease, diabetes, and cardiovascular disease.
Conclusion
In conclusion, 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The inhibition of NF-κB activation by this compound has been shown to have therapeutic potential in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The future directions for the research and development of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide include the optimization of the synthesis method, the investigation of potential applications in combination with other drugs or therapies, and the investigation of potential applications in other diseases and conditions.

Synthesis Methods

The synthesis of 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide involves the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with benzoyl chloride to form 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is as an inhibitor of NF-κB activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by 3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to have therapeutic potential in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

properties

Product Name

3-sec-butoxy-N-(2,6-dimethylphenyl)benzamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-butan-2-yloxy-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-5-15(4)22-17-11-7-10-16(12-17)19(21)20-18-13(2)8-6-9-14(18)3/h6-12,15H,5H2,1-4H3,(H,20,21)

InChI Key

ZOUSEMJHQJDTQB-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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